tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate
Description
tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a central hydroxy group, and an isopropyl substituent at the 2-position of the propyl chain. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug discovery, where the Boc group facilitates amine protection during multi-step reactions . Its structural uniqueness lies in the combination of a polar hydroxy group and a hydrophobic isopropyl moiety, which influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-3-methylbutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKJDZORBWJUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696524-36-3 | |
| Record name | tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under controlled conditions. One common method includes the use of tert-butyl carbamate and 3-hydroxy-2-(propan-2-yl)propyl alcohol in the presence of a catalyst. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is a chemical compound with the molecular formula . It is often used in organic synthesis and has applications in chemistry, biology, and medicine due to its stability and reactivity as a reagent in synthetic chemistry.
Scientific Research Applications
This compound is utilized across various scientific disciplines:
Chemistry this compound serves as a protecting group for amines, which allows for selective reactions without interference from the amine group in synthetic chemistry.
Biology This compound is utilized in studying enzyme mechanisms and protein modifications and can act as a substrate or inhibitor in biochemical assays.
Medicine In medicinal chemistry, it serves as an intermediate in synthesizing pharmaceuticals, especially those involving carbamate linkages. Several studies indicate the neuroprotective effects of related compounds, particularly as inhibitors of β-secretase and acetylcholinesterase, which are enzymes involved in Alzheimer's disease pathology. These compounds can help prevent amyloid-beta peptide aggregation and fibril formation . Furthermore, This compound has demonstrated moderate protective effects on astrocytes against amyloid-beta-induced cell death by reducing levels of TNF-α and free radicals in cell cultures, suggesting a potential role in mitigating oxidative stress associated with neurodegenerative diseases .
Industry This compound is used in the production of polymers and other materials where carbamate functionalities are required.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (). Major products include the formation of ketones or aldehydes.
- Reduction: The carbamate group can be reduced to form amines using reagents like lithium aluminum hydride () or sodium borohydride (). This results in the formation of primary or secondary amines.
- Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters, often requiring strong acids or bases to facilitate the reaction.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and proteins, altering their activity or stability. The compound can inhibit or activate specific pathways depending on its interaction with the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s properties and applications can be contextualized by comparing it to structurally related carbamates (Table 1).
Table 1: Structural and Molecular Comparison
*Estimated based on analogous structures.
Key Observations:
Substituent Effects on Molecular Weight : Bulky aromatic groups (e.g., 4-methoxyphenyl) increase molecular weight compared to aliphatic substituents (isopropyl or dioxaborolane), impacting solubility and crystallinity .
Hydroxy Group Reactivity: The hydroxy group in the target compound enables hydrogen bonding and serves as a site for further derivatization (e.g., oxidation to ketones or functionalization via Mitsunobu reactions). This contrasts with non-hydroxylated analogs like tert-butyl N-[3-(tosyloxy)propyl]carbamate, which are tailored for nucleophilic substitutions .
Key Observations:
- Reduction Efficiency : The hydroxy group in the target compound is introduced via NaBH4 reduction, a high-yield process (~80%) compared to lower-yielding amidation or cyclization routes (30–71%) .
- Boc Group Stability : The Boc group remains intact under mild conditions but is cleaved under acidic environments (e.g., TFA), a property shared across all analogs .
Physicochemical and Spectral Properties
Table 3: Spectral and Physical Data
*Predicted based on structural analogs.
Key Observations:
- Hydroxy Group Signature: The hydroxy proton in the target compound appears as a broad singlet (~3.35 ppm), absent in non-hydroxylated analogs like tert-butyl N-[3-(tetramethyl-dioxaborolan-2-yl)propyl]carbamate .
- Boc Group Consistency : The tert-butyl resonance at ~1.4 ppm (<sup>1</sup>H) and 75–80 ppm (<sup>13</sup>C) is conserved across all analogs, confirming structural integrity .
Biological Activity
tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is a synthetic compound with the molecular formula C12H25N1O3. It features a tert-butyl group linked to a carbamate moiety and a hydroxy-substituted propyl chain. This unique structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The compound is characterized by its stability and reactivity, making it suitable for use as a reagent in synthetic chemistry. It typically appears as a white to off-white powder and is stable under standard conditions. The synthesis often involves the reaction of tert-butyl carbamate with 3-hydroxy-2-(propan-2-yl)propyl alcohol, usually under controlled conditions with the aid of catalysts.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in neuroprotective contexts:
- Neuroprotective Effects : In vitro studies have suggested that related compounds can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathology of Alzheimer's disease. These compounds help prevent amyloid beta peptide aggregation and fibril formation, which are critical in Alzheimer's progression .
- Cellular Protection : The compound has demonstrated moderate protective effects on astrocytes against amyloid beta-induced cell death. Specifically, it reduces levels of TNF-α and free radicals in cell cultures, indicating its potential role in mitigating oxidative stress associated with neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects likely involves the formation of stable carbamate linkages that interact with various molecular targets, including enzymes and proteins. This interaction can modulate their activity or stability, potentially inhibiting or activating specific biochemical pathways depending on the target molecules involved .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| M4 Compound | C12H22N2O | Contains a pyrrolidine ring | Inhibits β-secretase and acetylcholinesterase; protects astrocytes from Aβ-induced death |
| Tert-butyl (1,3-dihydroxy-2-hydroxymethyl)propan-2-yl carbamate | C12H25N1O4 | Additional hydroxymethyl groups | Potential for enhanced solubility; unknown biological activity |
| Tert-butyl (3-hydroxy-1-(4-hydroxyphenyl)-1-phenylpropan-2-yl)carbamate | C17H25N1O4 | Aromatic substitution | Distinct pharmacological properties; specific activities not well documented |
Case Studies
Several studies have investigated the protective effects of compounds similar to this compound:
- Astrocyte Protection Study : In one study, the M4 compound was shown to reduce astrocyte death induced by amyloid beta 1-42 by approximately 20%. However, this effect was not statistically significant compared to controls treated with galantamine, suggesting variability in efficacy among similar compounds .
- Oxidative Stress Model : Another study assessed the impact of M4 on scopolamine-induced oxidative stress in vivo. While a decrease in malondialdehyde (MDA) levels was observed in treated groups compared to controls, the overall efficacy was comparable to galantamine treatment, indicating that while beneficial, M4's effects may be limited by its bioavailability within brain tissues .
Q & A
Basic: What are the optimal synthetic routes for tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate, and how can reaction efficiency be monitored?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a tert-butyl carbamate precursor (e.g., tert-butyl-3-aminopropyl carbamate) can react with a hydroxyl-bearing substrate under basic conditions (e.g., K₂CO₃ in acetonitrile) . Reaction efficiency should be monitored using thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) to assess purity post-synthesis. Nuclear magnetic resonance (¹H NMR) is critical for verifying structural integrity, particularly the tert-butyl group (δ ~1.4 ppm) and hydroxypropyl moiety (δ ~3.5–4.0 ppm) .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming the tert-butyl group (quaternary carbon at δ ~80–85 ppm in ¹³C NMR) and hydroxypropyl chain (protons at δ ~1.2–1.4 ppm for isopropyl groups) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing dimeric structures) and spatial arrangement of substituents .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion detection).
Basic: How do hydrogen-bonding interactions influence the crystal packing of this compound?
Methodological Answer:
The hydroxypropyl group and carbamate oxygen form bifurcated N–H⋯O hydrogen bonds (e.g., N1–H1⋯O4 and N1–H1⋯O1), creating centrosymmetric dimers. Additional C–H⋯O interactions propagate chain-like structures along crystallographic axes (e.g., [010] direction), as observed in related carbamates . These interactions are critical for stabilizing polymorphs and guiding co-crystal design.
Advanced: How can computational methods predict the reactivity of this carbamate in nucleophilic environments?
Methodological Answer:
Density functional theory (DFT) calculations can model reaction pathways, such as nucleophilic attack at the carbamate carbonyl. For example:
- Reaction path searches : Identify transition states and activation energies for hydrolysis or substitution .
- Solvent effects : COSMO-RS simulations predict solvation impacts on reactivity .
- Electrostatic potential maps : Highlight electrophilic regions (e.g., carbonyl carbons) susceptible to nucleophilic agents .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimalarial effects)?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., HL-60 leukemia cells) and protocols for reproducibility .
- Dose-response studies : Compare IC₅₀ values across studies to assess potency variability.
- Metabolic stability tests : Evaluate whether decomposition products (e.g., free amines) contribute to observed activity .
- Computational docking : Screen against multiple targets (e.g., CDC25 phosphatases vs. Plasmodium enzymes) to clarify mechanism .
Advanced: What experimental design strategies optimize reaction conditions for derivatives?
Methodological Answer:
- Factorial design : Vary temperature, solvent polarity, and catalyst loading to identify key factors in yield optimization .
- Orthogonal array testing : Test 3–4 variables (e.g., base strength, reaction time) with minimal experimental runs .
- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., pH vs. enantiomeric excess) .
Advanced: How does steric hindrance from the tert-butyl group affect derivatization reactions?
Methodological Answer:
- X-ray crystallography : Reveals spatial constraints (e.g., tert-butyl C–C–C angles ~109.5°) that limit access to the carbamate nitrogen .
- Kinetic studies : Compare reaction rates of tert-butyl carbamates vs. less hindered analogs (e.g., methyl carbamates) in acylation reactions.
- Molecular dynamics (MD) : Simulate steric clashes during nucleophilic attack .
Advanced: How can AI-driven tools enhance the synthesis and analysis of this compound?
Methodological Answer:
- Autonomous labs : AI platforms like COMSOL Multiphysics integrate real-time reaction monitoring (e.g., in-line NMR) with adaptive condition adjustments .
- Data mining : Machine learning models correlate reaction parameters (e.g., solvent dielectric constant) with crystallinity outcomes .
- Retrosynthetic prediction : Tools like ICSynth propose alternative routes using tert-butyl carbamate building blocks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
